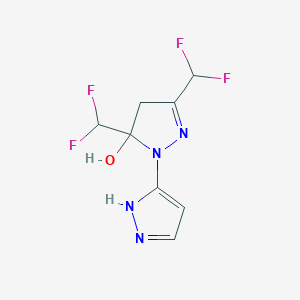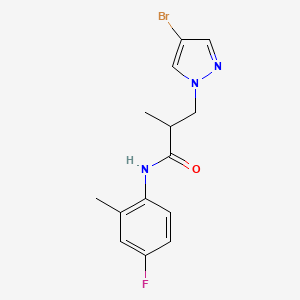![molecular formula C27H19BrCl2N6O3 B10949255 1-{2-[3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-5-(2,4-dichlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B10949255.png)
1-{2-[3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-5-(2,4-dichlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-5-(2,4-dichlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor properties .
Preparation Methods
The synthesis of 1-{2-[3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-5-(2,4-dichlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione involves multiple stepsThe final steps involve the formation of the pyrrolo[3,4-d][1,2,3]triazole ring and the incorporation of the dichlorophenyl group .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, using boron reagents.
Scientific Research Applications
1-{2-[3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-5-(2,4-dichlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antibacterial, antifungal, and antiparasitic agent.
Industry: The compound can be used in the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C27H19BrCl2N6O3 |
|---|---|
Molecular Weight |
626.3 g/mol |
IUPAC Name |
3-[2-[5-(4-bromophenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]-5-(2,4-dichlorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
InChI |
InChI=1S/C27H19BrCl2N6O3/c28-17-8-6-15(7-9-17)20-13-22(16-4-2-1-3-5-16)36(32-20)23(37)14-34-25-24(31-33-34)26(38)35(27(25)39)21-11-10-18(29)12-19(21)30/h1-12,22,24-25H,13-14H2 |
InChI Key |
SSHXXUAFADCTCG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)CN3C4C(C(=O)N(C4=O)C5=C(C=C(C=C5)Cl)Cl)N=N3)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(2,4-dimethoxybenzyl)piperazine](/img/structure/B10949172.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide](/img/structure/B10949187.png)

![(5-Chlorothiophen-2-yl)[7-(4-methoxyphenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone](/img/structure/B10949195.png)
![3-[(3-bromobenzyl)sulfanyl]-5-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-4H-1,2,4-triazole](/img/structure/B10949199.png)
![2-[4-(difluoromethoxy)-3-methoxyphenyl]-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole](/img/structure/B10949203.png)
![2-(2-Furyl)-9-(tert-pentyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10949208.png)
![ethyl 1-methyl-5-{[3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B10949211.png)
![(5Z)-5-({5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl}methylidene)-3-(4-fluorophenyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10949218.png)
![2-({5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[(E)-quinoxalin-2-ylmethylidene]acetohydrazide](/img/structure/B10949225.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B10949226.png)
![methyl 9-methyl-2-(1-methyl-4-nitro-1H-pyrazol-3-yl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10949232.png)
![4-chloro-N-[3-(morpholin-4-ylmethyl)phenyl]-5-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10949236.png)

